molecular formula C13H17NO5 B1387115 4-(Hexyloxy)-3-nitrobenzoic acid CAS No. 281195-35-5

4-(Hexyloxy)-3-nitrobenzoic acid

Cat. No.: B1387115
CAS No.: 281195-35-5
M. Wt: 267.28 g/mol
InChI Key: CANDWLRWCXTDRE-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C13H17NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a hexyloxy group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-3-nitrobenzoic acid typically involves the nitration of 4-(Hexyloxy)benzoic acid. The process can be summarized as follows:

    Nitration Reaction: 4-(Hexyloxy)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.

    Purification: The reaction mixture is then neutralized and the product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols for substitution reactions.

    Acid Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) for esterification reactions.

Major Products Formed

    Reduction: 4-(Hexyloxy)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Esterification: Hexyloxybenzoate esters.

Scientific Research Applications

4-(Hexyloxy)-3-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-3-nitrobenzoic acid depends on its specific application. For instance:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anti-inflammatory effects.

    Chemical Reactivity: The hexyloxy and nitro groups influence the compound’s reactivity, making it suitable for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Lacks the hexyloxy group, resulting in different physical and chemical properties.

    4-(Hexyloxy)-3-aminobenzoic acid:

Uniqueness

4-(Hexyloxy)-3-nitrobenzoic acid is unique due to the presence of both the hexyloxy and nitro groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-hexoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-2-3-4-5-8-19-12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANDWLRWCXTDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651886
Record name 4-(Hexyloxy)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281195-35-5
Record name 4-(Hexyloxy)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the addition of fullerenes C60 affect the dielectric properties of the smectic A liquid crystal doped with 4-(Hexyloxy)-3-nitrobenzoic acid?

A1: The research paper [] demonstrates that adding fullerenes C60 to the smectic A liquid crystal 4-hexyloxyphenyl ether 4′-hexyloxy 3′-nitrobenzoic acid causes distinct changes in its dielectric properties. Specifically, the transverse component of the real part of dielectric permittivity increases, while the longitudinal component decreases. This suggests that the fullerenes disrupt the alignment and dipole interactions of the liquid crystal molecules. Additionally, the frequency at which maximum dielectric absorption occurs shifts to a higher frequency, further supporting the influence of fullerenes on molecular interactions within the liquid crystal matrix.

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